Cas no 1432297-98-7 (1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro-)

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- structure
1432297-98-7 structure
商品名:1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro-
CAS番号:1432297-98-7
MF:C7H10ClN3
メガワット:171.627399921417
CID:5160384

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- 化学的及び物理的性質

名前と識別子

    • 1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro-
    • インチ: 1S/C7H10ClN3/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5H2
    • InChIKey: WMPZNRSMHXNFIK-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=C(CCl)N1CCCC2

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-63575-2.5g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
2.5g
$1650.0 2023-05-26
Enamine
EN300-63575-0.5g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
0.5g
$809.0 2023-05-26
Enamine
EN300-63575-0.25g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
0.25g
$774.0 2023-05-26
Enamine
EN300-63575-5.0g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
5g
$2443.0 2023-05-26
Enamine
EN300-63575-1.0g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
1g
$842.0 2023-05-26
Enamine
EN300-63575-0.05g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
0.05g
$707.0 2023-05-26
Enamine
EN300-63575-10.0g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
10g
$3622.0 2023-05-26
Enamine
EN300-63575-0.1g
3-(chloromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine
1432297-98-7
0.1g
$741.0 2023-05-26

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- 関連文献

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro-に関する追加情報

Introduction to 1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- (CAS No. 1432297-98-7)

1,2,4-Triazolo[4,3-a]pyridine, 3-(chloromethyl)-5,6,7,8-tetrahydro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, which is known for its broad spectrum of applications in medicinal chemistry. The presence of a chloromethyl group at the 3-position and a tetrahydropyridine moiety at the 5,6,7,8-positions contributes to its distinctive reactivity and functionality.

The CAS No. 1432297-98-7 uniquely identifies this compound in scientific literature and databases. Its molecular structure consists of a fused triazole ring attached to a pyridine ring, with the chloromethyl substituent enhancing its utility as a synthetic intermediate. This compound has been studied for its potential role in the development of novel therapeutic agents, particularly in the areas of anticancer and anti-inflammatory drug discovery.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and structural versatility. The triazolopyridine scaffold has been extensively explored for its ability to modulate various biological targets. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes involved in cancer progression. The 3-(chloromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyridine structure is particularly noteworthy because it combines the bioisosteric properties of tetrahydropyridines with the electron-deficient nature of the triazole ring.

One of the most compelling aspects of this compound is its reactivity. The chloromethyl group serves as a versatile handle for further functionalization through nucleophilic addition reactions. This property makes it an invaluable building block for synthesizing more complex molecules with tailored biological activities. Researchers have leveraged this reactivity to develop novel analogs that exhibit enhanced potency and selectivity in preclinical studies.

The synthetic pathways for preparing 1,2,4-triazolo[4,3-a]pyridine derivatives have been optimized to ensure high yields and purity. Common methods involve cyclocondensation reactions between appropriate precursors under controlled conditions. The introduction of the tetrahydropyridine ring often requires catalytic hydrogenation or other reduction techniques to achieve the desired stereochemistry. These synthetic strategies highlight the compound's accessibility for medicinal chemists seeking to explore new drug candidates.

Recent studies have demonstrated the potential of 1,2,4-triazolo[4,3-a]pyridine derivatives as inhibitors of protein-protein interactions (PPIs) relevant to various diseases. PPIs are critical targets in drug discovery due to their involvement in numerous cellular processes. By designing molecules that disrupt these interactions, researchers aim to develop treatments for conditions such as cancer and neurodegenerative disorders. The structural features of this compound make it an attractive candidate for modulating PPIs through direct binding or allosteric mechanisms.

In addition to its role in PPI inhibition, there is emerging evidence suggesting that 1,2,4-triazolo[4,3-a]pyridine derivatives may possess antimicrobial properties. The fused heterocyclic system and electron-withdrawing groups contribute to its ability to interfere with bacterial cell wall synthesis or other vital metabolic pathways. Preliminary experiments have shown promising results against certain resistant strains of bacteria when tested in vitro. These findings underscore the compound's potential as an alternative therapeutic agent against multidrug-resistant pathogens.

The development of structure-activity relationship (SAR) studies has been instrumental in understanding how modifications to the core triazolopyridine scaffold influence biological activity. By systematically varying substituents such as halogens or alkyl groups at key positions, researchers can fine-tune properties like solubility and metabolic stability while maintaining or enhancing potency against target enzymes or receptors.

The pharmacokinetic profile of 1-(chloromethyl)-5H-dibenzo[a,d]cyclohepten-4-one, a related derivative, has also been scrutinized under various conditions including oral administration versus intravenous delivery. These studies provide critical insights into how different formulations might affect bioavailability and therapeutic efficacy, guiding decisions on optimal dosing regimens for future clinical trials.

The regulatory landscape surrounding new chemical entities like this one continues to evolve, with increasing emphasis on green chemistry principles during both discovery and production phases, ensuring minimal environmental impact while maintaining high standards for safety and efficacy.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量